molecular formula C9H8BrClO2 B2367229 3-(4-Bromo-2-chlorophenyl)propanoic acid CAS No. 1261725-56-7

3-(4-Bromo-2-chlorophenyl)propanoic acid

Cat. No. B2367229
CAS RN: 1261725-56-7
M. Wt: 263.52
InChI Key: VCIKFHHUZOYOQF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)propanoic acid is a chemical compound with the CAS Number: 1261725-56-7. It has a linear formula of C9H8BrClO2 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13). The InChI key is VCIKFHHUZOYOQF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 263.52 .

Scientific Research Applications

Enantioseparation Studies

3-(4-Bromo-2-chlorophenyl)propanoic acid has been studied in the context of enantioseparation, which is crucial in the development of pharmaceuticals and fine chemicals. Jin et al. (2019) explored the chiral separation of various 2-(chlorophenyl)propanoic acids using countercurrent chromatography, highlighting the influence of chlorine substituents on the enantioselectivity and the formation of inclusion compounds in this process (Jin et al., 2019).

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to this compound have been investigated. For instance, Zheng et al. (1994) conducted studies on the synthesis of 3-(triphenylgermyl)propanoic acid, examining its unique properties and potential applications (Zheng et al., 1994). Additionally, Qiang et al. (2010) looked into the synthesis and reactivity of 3-(trichlorogermyl)propanoic acid and its derivatives, which could provide insights into similar halogenated propanoic acids (Qiang et al., 2010).

Molecular Docking and Biological Activities

Research by Ramadan (2019) on N-(3-Chlorophenyl)hydrazinecarbothioamide and its derivatives, including thiazolines, provides an understanding of the molecular interactions and potential biological activities of compounds with a similar structure to this compound (Ramadan, 2019).

Nonlinear Optical Properties

Studies have also been conducted on compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate, examining their electronic and nonlinear optical properties. Such research is crucial for understanding the potential applications of this compound in materials science and optoelectronics (Nazeer et al., 2020).

Antimicrobial and Antitubercular Activities

Popat et al. (2004) synthesized isoxazole derivatives containing bromo/chlorophenyl groups and evaluated them for antimicrobial and antitubercular activities. This highlights the potential pharmaceutical applications of halogenated phenyl compounds (Popat et al., 2004).

Crystal Structure and Physical Properties

Larsen and Marthi (1997) conducted crystal structure analyses of halogen-substituted 3-hydroxy-3-phenylpropionic acids. Their findings provide valuable insights into the structural and thermodynamic properties of compounds like this compound (Larsen & Marthi, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s known that such compounds generally interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Similar compounds have been found to influence various biological pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

Similar compounds have been found to have various biological activities, including anti-inflammatory, analgesic, and anti-hiv activities .

properties

IUPAC Name

3-(4-bromo-2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKFHHUZOYOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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